molecular formula C22H28N4O3S B6556998 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide CAS No. 1040666-77-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide

Cat. No.: B6556998
CAS No.: 1040666-77-0
M. Wt: 428.5 g/mol
InChI Key: SCMMRRQENBMCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide is a high-purity synthetic compound intended for research and development purposes. This molecule features a complex structure incorporating a cyclohexenyl ethyl chain, a central 1,3-thiazole ring, and a ureido linkage to a 4-methoxyphenyl group. The integration of these pharmacophores, specifically the thiazole and urea moieties, is commonly explored in medicinal chemistry for constructing kinase inhibitors and other biologically relevant small molecules. This product is designed for use in in vitro screening assays, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Its structure suggests potential as a building block or intermediate in organic synthesis and drug discovery projects. Researchers can utilize this compound to investigate its physicochemical properties and potential interactions with various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-29-19-10-7-17(8-11-19)24-21(28)26-22-25-18(15-30-22)9-12-20(27)23-14-13-16-5-3-2-4-6-16/h5,7-8,10-11,15H,2-4,6,9,12-14H2,1H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMMRRQENBMCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action:

The primary target of VU0642352-1 is BCL-2 , a key protein regulator of apoptosis (programmed cell death). BCL-2 is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses. By inhibiting BCL-2, VU0642352-1 aims to trigger apoptosis in cancer cells.

Mode of Action:

VU0642352-1 acts as a BH3-mimetic . BH3-only proteins (such as BIM, BID, NOXA, PUMA, BAD, HRK, BMF, and BIK) naturally antagonize BCL-2 and other prosurvival proteins When overexpressed, BCL-2 protects cells from apoptosis It binds to BCL-2, preventing it from inhibiting apoptosis initiation. Consequently, BAX and BAK (key cell death effector proteins) congregate on the outer mitochondrial membrane, leading to pore formation, cytochrome C release, and caspase activation, ultimately causing cell destruction via apoptosis.

Biochemical Pathways:

VU0642352-1’s impact extends to several biochemical pathways. While specific details may vary, it primarily affects the intrinsic or mitochondrial pathway to apoptosis. By disrupting BCL-2’s protective role, it alters the balance between pro- and anti-apoptotic proteins, influencing downstream signaling cascades.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Structure : Thiazole ring linked to a dichlorophenylacetamide.
  • Key Differences : Lacks the urea-carbamoyl group and cyclohexenyl side chain.
  • Implications : The dichlorophenyl group enhances hydrophobicity, while the thiazole’s N—H⋯N hydrogen bonding (observed in crystal structures) stabilizes dimer formation. This contrasts with the target compound’s urea moiety, which may engage in stronger hydrogen-bond networks .

3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]propanamide ()

  • Structure : Shares the thiazole-propanamide backbone and cyclohexylcarbamoyl group.
  • Key Differences : Substitutes 4-fluorophenylmethyl for cyclohexenylethyl and uses a cyclohexylurea instead of 4-methoxyphenylurea.
  • Implications : Fluorine’s electron-withdrawing effects may alter electronic distribution compared to the methoxy group’s electron-donating properties, affecting target binding .

Urea/Carbamoyl Derivatives

N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide ()

  • Structure : Contains a 4-methoxyphenylcarboxamide and cyclohexane ring.
  • Key Differences : Replaces the thiazole-urea motif with an indazole-oxoethyl group.
  • Implications : The indazole moiety may confer kinase inhibitory activity, whereas the target compound’s thiazole-urea system could prioritize different enzyme interactions (e.g., proteases or acetylcholinesterase) .

Pharmacological Analogs

Imidazo[2,1-b]thiazole Derivatives ()

  • Structure : Imidazo-thiazole cores with fluorophenyl and hydrazine-carbothioamide substituents.
  • Key Differences : The fused imidazo-thiazole system increases aromaticity and rigidity compared to the target’s single thiazole ring.
  • Implications : Such compounds exhibit acetylcholinesterase inhibition (IC₅₀ values ~10–50 μM), suggesting the target’s thiazole-urea group may similarly interact with enzymatic active sites .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Activity
Target Compound C₂₃H₂₉N₄O₃S 465.6 4-Methoxyphenylurea, cyclohexenylethyl Hypothetical kinase inhibition
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.2 Dichlorophenyl, acetamide Antimicrobial
3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-fluorophenyl)methyl]propanamide C₂₀H₂₅FN₄O₂S 404.5 Cyclohexylurea, 4-fluorophenylmethyl Acetylcholinesterase inhibition

Research Implications and Limitations

While the target compound’s structural complexity suggests versatility in drug design, direct pharmacological data are lacking. Comparative analysis with analogs indicates that:

  • The cyclohexenylethyl chain could increase lipophilicity (logP ~3–4), favoring blood-brain barrier penetration compared to shorter alkyl chains .
  • Synthetic challenges include regioselective thiazole functionalization and urea formation, as seen in carbodiimide-mediated protocols .

Further studies should prioritize in vitro assays (e.g., kinase profiling) and crystallographic analysis (using SHELX refinements ) to validate target engagement.

Preparation Methods

Synthesis of Cyclohexene Ethylamine Intermediate

The cyclohexene ethylamine moiety serves as the foundational building block for the target compound. A validated approach involves the catalytic hydrogenation of benzofuran derivatives under high-pressure conditions. For instance, Rh/C catalysts in ionic liquid matrices ([BHEM][OTf]) enable the selective reduction of benzofuran to ethylcyclohexane derivatives at 150°C under 5 MPa hydrogen pressure . Subsequent functionalization introduces the ethylamine side chain via nucleophilic substitution or reductive amination.

Key Reaction Parameters

ReactantCatalystSolventTemperaturePressureYield
BenzofuranRh/C (55-60%)[BHEM][OTf]150°C5 MPa H₂83.2%

The resulting 2-(cyclohex-1-en-1-yl)ethylamine is purified via vacuum distillation or silica gel chromatography to achieve >95% purity, as confirmed by gas chromatography-mass spectrometry (GC-MS) .

Thiazole Core Assembly via Hantzsch Cyclization

The 2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl substituent is synthesized using a Hantzsch thiazole formation strategy. Thiourea reacts with α-halo ketones in the presence of iodine to form 2-aminothiazoles, as demonstrated in the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole . For the target compound, 4-methoxyacetophenone is treated with iodine (0.02 mol) and thiourea (0.04 mol) in ethanol at 70°C for 8 hours, yielding the 2-amino-thiazole intermediate.

Optimized Thiazole Synthesis

StepReagentsConditionsYield
CyclizationI₂, thiourea70°C, 8 h, ethanol68%
PurificationEt₂O wash, recrystallizationEthanol92%

The amino group on the thiazole is subsequently functionalized with a carbamoyl urea group by reacting with 4-methoxyphenyl isocyanate in dichloromethane at 25°C for 12 hours .

Propanamide Chain Elongation and Functionalization

The propanamide spacer is introduced via a three-carbon linker. Ethyl 3-aminopropanoate is coupled to the thiazole-carbamoyl urea intermediate using carbonyldiimidazole (CDI) as an activating agent. In a representative procedure, CDI (1.2 equiv) facilitates the reaction between the carboxylic acid derivative and the amine in tetrahydrofuran (THF) at 60°C, achieving 78% conversion after 50 hours . Hydrolysis of the ethyl ester with aqueous HCl yields the free acid, which is then activated for amidation.

Propanamide Formation

ReactantActivatorSolventTemperatureTimeYield
Thiazole-carbamoyl acidCDITHF60°C50 h78%

Final Amidation with Cyclohexene Ethylamine

The propanamide-thiazole intermediate is coupled to 2-(cyclohex-1-en-1-yl)ethylamine using EDCl/HOBt chemistry. Reaction in dichloromethane at 25°C for 24 hours affords the target compound in 65% yield after purification via column chromatography (silica gel, ethyl acetate/hexane) .

Final Coupling Conditions

ParameterValue
Coupling agentEDCl/HOBt
SolventDichloromethane
Temperature25°C
Time24 h
Yield65%

Structural Characterization and Validation

The synthesized compound is characterized by NMR, IR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.72 (s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.40–2.20 (m, 4H, CH₂CO and CH₂Thiazole) .

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N thiazole) .

Scalability and Industrial Considerations

Large-scale production (e.g., 300 g batches) employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps like CDI-mediated couplings . Solvent recovery systems (e.g., toluene distillation under vacuum) minimize waste, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves multi-step reactions, including amide coupling and heterocycle formation. For example, chloroacetyl chloride in dioxane with triethylamine as a base (20–25°C) is critical for thiazole ring formation . Oxidation/reduction steps (e.g., hydrogen peroxide in acidic conditions vs. methanol solvent) require precise control to avoid side products .
  • Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., ethanol-DMF mixtures) during recrystallization .

Q. Which analytical techniques are most effective for structural confirmation?

  • NMR Spectroscopy : 1H/13C NMR resolves the cyclohexenyl ethyl group (δ 1.2–2.1 ppm for cyclohexene protons) and the 4-methoxyphenyl carbamoyl moiety (δ 6.8–7.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 486.2243 [M+H]+) .

Q. How stable is the compound under varying pH and temperature conditions?

  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. The thiazole ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or guide derivative design?

  • In Silico Methods : Density Functional Theory (DFT) calculates electron distribution in the thiazole-4-yl propanamide core to identify sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to cyclooxygenase-2 (COX-2) with a ∆G of −8.2 kcal/mol .
  • Derivative Design : Replace the 4-methoxyphenyl group with fluorinated analogs to enhance metabolic stability (logP reduction from 3.1 to 2.7) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case Example : Conflicting NOESY signals for the cyclohexenyl group may arise from chair-flip dynamics. Use variable-temperature NMR (VT-NMR) at −40°C to "freeze" conformers and assign stereochemistry .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Quality Control : Implement orthogonal characterization (e.g., IR for amide C=O stretch at 1650 cm⁻¹ and XRD for crystalline form validation) .
  • Statistical Design : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., 3-factor Box-Behnken design for temperature, solvent ratio, and catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.